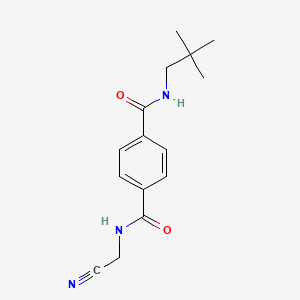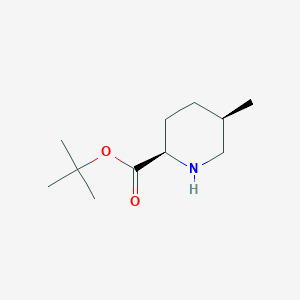
tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate is not fully understood. However, it is believed to act on various ion channels and receptors in the brain and nervous system, including voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and gamma-aminobutyric acid (GABA) receptors. It has been shown to enhance the activity of GABA receptors, which leads to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-5-methylpiperidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce neuronal excitability and increase inhibition of neuronal activity, which leads to its anticonvulsant and neuroprotective effects. It has also been shown to reduce inflammation and oxidative stress, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity and yield, and has been shown to have potent anticonvulsant and neuroprotective effects in animal models. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for the study of tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the brain and nervous system. Another direction is to study its potential use as an analgesic and anesthetic agent. Furthermore, its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Therefore, future studies could focus on its potential therapeutic applications in these diseases.
Métodos De Síntesis
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between tert-butyl acrylate and (this compound)-5-methylpiperidine-2-carboxylic acid. This method yields a white crystalline solid with a high purity and yield. Other methods include the use of tert-butyl 2,5-dioxopyrrolidin-1-ylacetate and (this compound)-5-methylpiperidine-2-carboxylic acid as starting materials.
Aplicaciones Científicas De Investigación
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate has been studied for its potential applications in the field of medicine. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It has also been studied for its potential use as an analgesic and anesthetic agent. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJFYHRFYOAKW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](NC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)
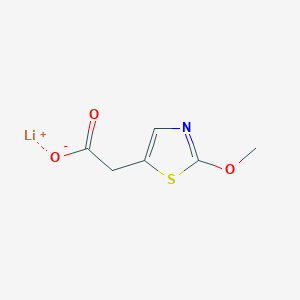
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)

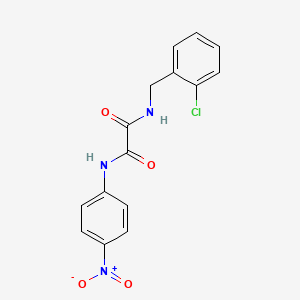

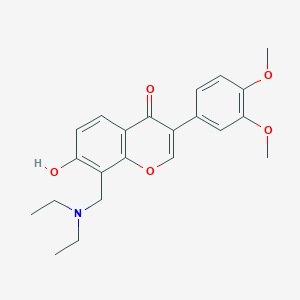
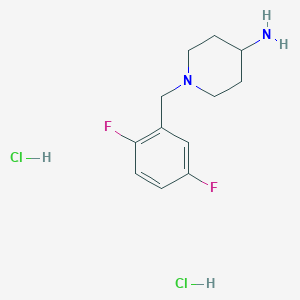
![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)



![7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2610329.png)
